molecular formula C13H14F4O B8491295 1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one CAS No. 849354-20-7

1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one

Cat. No. B8491295
CAS RN: 849354-20-7
M. Wt: 262.24 g/mol
InChI Key: UKLYJLHEIOVICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one is a useful research compound. Its molecular formula is C13H14F4O and its molecular weight is 262.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

849354-20-7

Product Name

1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one

Molecular Formula

C13H14F4O

Molecular Weight

262.24 g/mol

IUPAC Name

1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one

InChI

InChI=1S/C13H14F4O/c1-8-4-5-9(14)6-10(8)12(2,3)7-11(18)13(15,16)17/h4-6H,7H2,1-3H3

InChI Key

UKLYJLHEIOVICO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)(C)CC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 1,1,1-trifluoro-4-methylpent-3-en-2-one (49.5 g, 0.325 mol) and copper (I) iodide (61.9 g, 0.325 mol) in 700 mL of anhydrous diethyl ether at 0° C. was added a solution of 2-methyl-5-fluorophenyl magnesium bromide (0.5 M in THF, 706 mL, 0.353 mol) dropwise over 1.5 hours. The mixture was warmed to room temperature and stirred for a total of 18 hours. The reaction was quenched by addition of 500 mL of cold saturated ammonium chloride (NH4Cl) solution and the layers were separated. The aqueous layer was extracted with two 300 mL portions of diethyl ether. The combined organic fractions were washed with 300 mL of saturated ammonium chloride solution, three 300 mL portions of water and one 200 mL portion of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification by column chromatography with silica gel (eluted with hexanes) afforded 1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one (68.1 g, 80%).
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
706 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
61.9 g
Type
catalyst
Reaction Step One

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